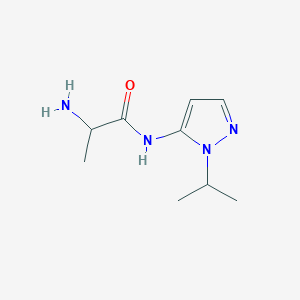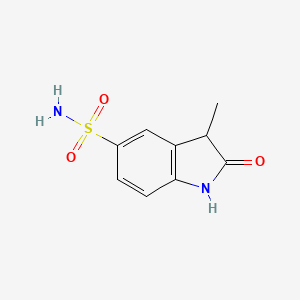
3-Methyl-2-oxoindoline-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-oxoindoline-5-sulfonamide is a compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology. This compound, like other indole derivatives, has garnered attention for its potential biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxoindoline-5-sulfonamide typically involves the treatment of indolin-2-one with chlorosulfonic acid at elevated temperatures (around 70°C) to yield the key intermediate, 2-oxoindoline-5-sulfonyl chloride. This intermediate is then further reacted with appropriate reagents to introduce the methyl group at the 3-position .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-oxoindoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonamide group or other functional groups.
Substitution: The sulfonamide group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups at the sulfonamide position.
Scientific Research Applications
3-Methyl-2-oxoindoline-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Medicine: Its inhibitory effects on specific kinases make it a potential lead compound for developing novel chemotherapeutics.
Industry: The compound’s unique structure and reactivity make it valuable for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-2-oxoindoline-5-sulfonamide involves its interaction with molecular targets such as Bruton’s tyrosine kinase. By inhibiting this kinase, the compound can disrupt signaling pathways critical for B-cell development, differentiation, and survival. This inhibition leads to the selective inhibition of cancerous cells, particularly in B-cell malignancies .
Comparison with Similar Compounds
Similar Compounds
2-Oxoindoline-5-sulfonamide: Lacks the methyl group at the 3-position but shares similar biological activities.
3-Methyl-2-oxoindoline-5-sulfonyl chloride: An intermediate in the synthesis of 3-Methyl-2-oxoindoline-5-sulfonamide.
Indole-3-acetic acid: A plant hormone with a different functional group but similar indole core structure.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity. Its ability to inhibit Bruton’s tyrosine kinase with minimal off-target effects makes it a promising candidate for therapeutic development .
Properties
Molecular Formula |
C9H10N2O3S |
|---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
3-methyl-2-oxo-1,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C9H10N2O3S/c1-5-7-4-6(15(10,13)14)2-3-8(7)11-9(5)12/h2-5H,1H3,(H,11,12)(H2,10,13,14) |
InChI Key |
OTDIBWCBCLBSHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=C2)S(=O)(=O)N)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


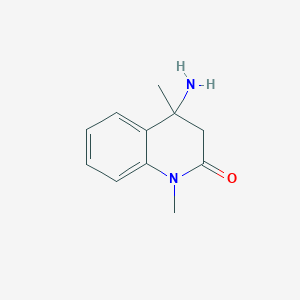
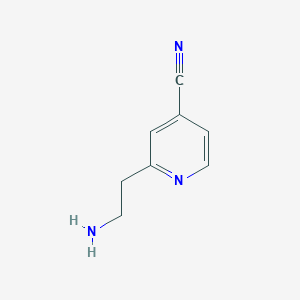
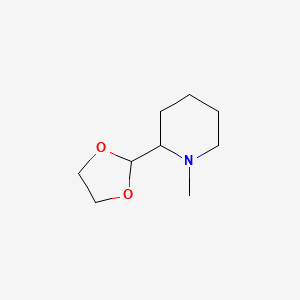
![Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate](/img/structure/B11813107.png)
![3-(4-Methoxybenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11813113.png)


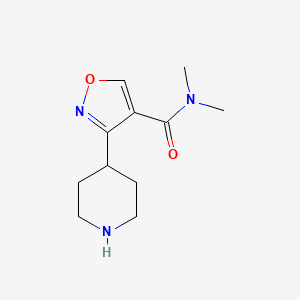
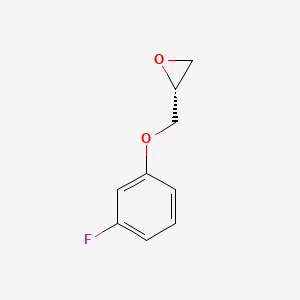
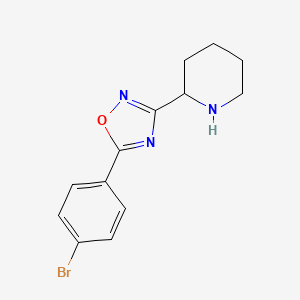
![3-(Piperidin-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813158.png)
![7-(Difluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B11813160.png)

